

(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Trimethylsilyl)acetonitrile

Cat. No.: B092778

[Get Quote](#)

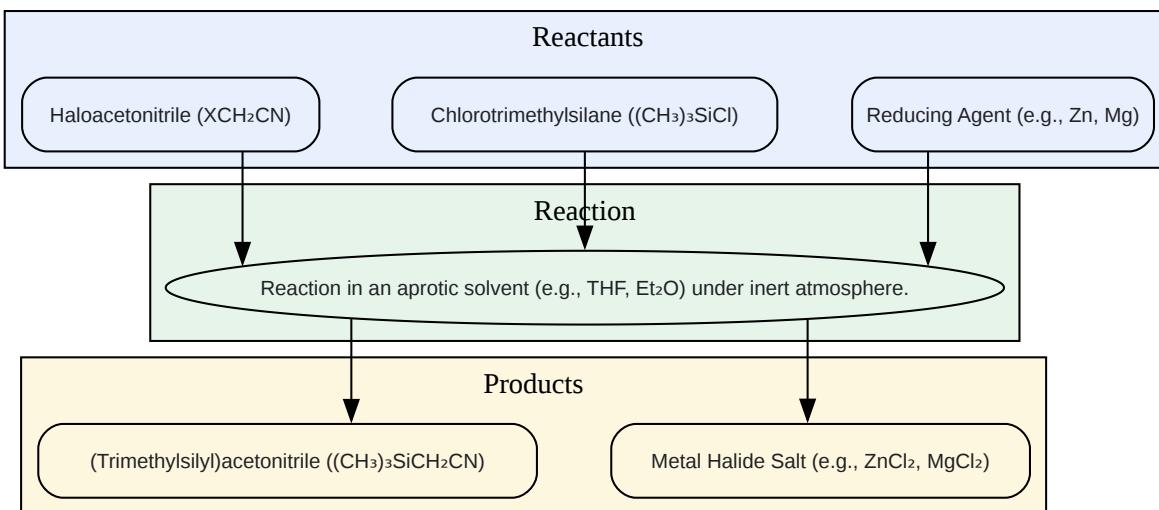
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Authored by: Gemini, Senior Application Scientist Introduction

(Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, is a versatile and valuable reagent in modern organic synthesis. Its unique structure, combining a nucleophilic nitrile group with a sterically influential and chemically reactive trimethylsilyl moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of **(Trimethylsilyl)acetonitrile**, with a focus on practical, field-proven insights for its effective use in research and development, particularly within the pharmaceutical industry. The strategic application of TMSAN can offer novel pathways to complex molecular architectures, making a thorough understanding of its reactivity essential for the modern synthetic chemist. Nitriles are crucial intermediates in organic synthesis, and silylated nitriles like TMSAN provide a unique set of reactivity profiles.[\[1\]](#)[\[2\]](#)

Core Properties of (Trimethylsilyl)acetonitrile

(Trimethylsilyl)acetonitrile is a clear, colorless to straw-colored liquid under standard conditions.[\[3\]](#) It is soluble in most common organic solvents, a property that facilitates its use in a wide array of reaction media.[\[3\]](#) A comprehensive summary of its key physical and chemical properties is presented below.


Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NSi	[4]
Molecular Weight	113.23 g/mol	[3][4]
CAS Number	18293-53-3	[3][4]
Appearance	Clear colorless to straw liquid	[3]
Boiling Point	65-70 °C at 20 mmHg	[3]
Density	0.827 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.420	[3]
Flash Point	43 °C (109.4 °F) - closed cup	[3]

Synthesis of (Trimethylsilyl)acetonitrile

The preparation of **(Trimethylsilyl)acetonitrile** is most commonly achieved through the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a reducing agent. While specific, detailed protocols for this exact transformation are proprietary or scattered, a general and reliable methodology can be adapted from standard procedures for silylation.

General Synthetic Workflow

The synthesis involves the in-situ generation of a carbanion from a haloacetonitrile, which is then trapped by chlorotrimethylsilane.

[Click to download full resolution via product page](#)

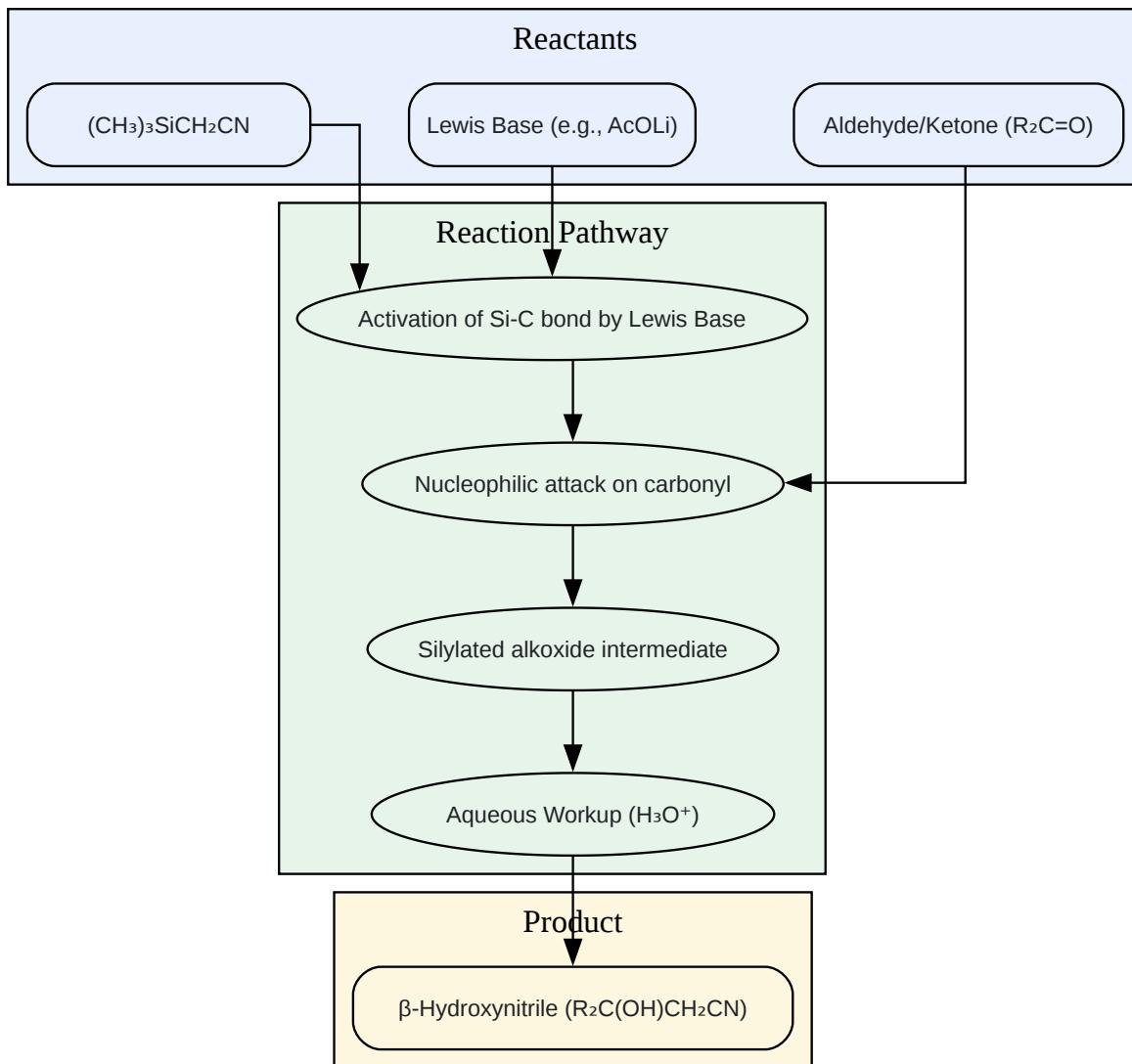
Caption: General workflow for the synthesis of **(Trimethylsilyl)acetonitrile**.

Illustrative Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific haloacetonitrile and reducing agent used.

- Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
- Charging the Flask: The flask is charged with the reducing agent (e.g., zinc dust or magnesium turnings) and an anhydrous aprotic solvent such as THF.
- Addition of Reactants: A solution of the haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) and chlorotrimethylsilane in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent. The reaction is often initiated with a small amount of iodine or gentle heating.
- Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is filtered to remove the metal halide salts. The filtrate is then carefully concentrated under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **(Trimethylsilyl)acetonitrile**.


Key Applications in Organic Synthesis

(Trimethylsilyl)acetonitrile serves as a potent C2 building block, primarily through the reactivity of its α -silyl carbanion and the versatility of the nitrile group.

Cyanomethylation of Carbonyl Compounds

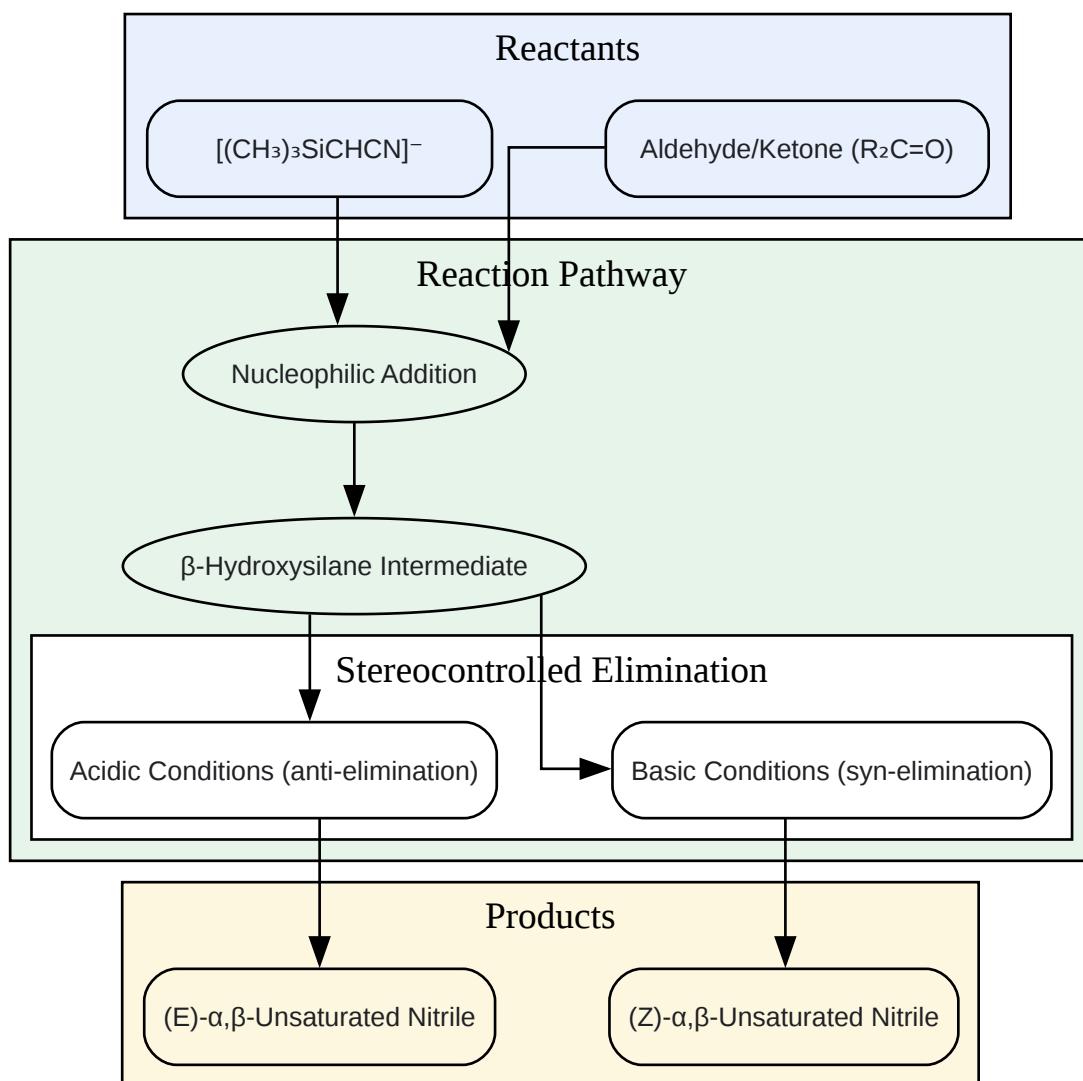
(Trimethylsilyl)acetonitrile is a highly effective reagent for the cyanomethylation of aldehydes and ketones to furnish β -hydroxynitriles. This transformation is typically catalyzed by a Lewis base.

The Lewis base activates the silicon-carbon bond, facilitating the nucleophilic attack of the cyanomethyl group onto the carbonyl carbon. The resulting silylated alkoxide is then protonated upon workup to yield the desired β -hydroxynitrile.

[Click to download full resolution via product page](#)

Caption: Workflow for Lewis base-catalyzed cyanomethylation.

The following is a representative procedure for the cyanomethylation of an aromatic aldehyde.
[5]


- Preparation: To a solution of the aldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, is added a catalytic amount of lithium acetate (AcOLi , 0.1 eq).

- Addition of TMSAN: **(Trimethylsilyl)acetonitrile** (1.2-1.5 eq) is added dropwise to the cooled solution.
- Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by TLC.
- Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate.
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure β -hydroxynitrile.

Peterson Olefination

The α -silyl carbanion of **(Trimethylsilyl)acetonitrile** can participate in Peterson olefinations with carbonyl compounds to produce α,β -unsaturated nitriles.[\[6\]](#)[\[7\]](#) This reaction is a silicon-based alternative to the Wittig reaction.[\[6\]](#)

The reaction proceeds through the formation of a β -hydroxysilane intermediate.[\[7\]](#) Subsequent elimination of the hydroxyl and trimethylsilyl groups can be controlled to be either syn or anti by using basic or acidic conditions, respectively, allowing for stereochemical control over the resulting alkene.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Stereoselective pathways in the Peterson Olefination.

This protocol outlines a general procedure for the Peterson olefination.[\[6\]](#)

- Carbanion Formation: **(Trimethylsilyl)acetonitrile** is deprotonated at low temperature (-78 °C) with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous solvent like THF under an inert atmosphere.
- Addition of Carbonyl: The carbonyl compound (1.0 eq), dissolved in anhydrous THF, is added dropwise to the solution of the α -silyl carbanion at -78 °C.

- Intermediate Formation: The reaction mixture is stirred at low temperature for a specified time to allow for the formation of the β -hydroxysilane intermediate.
- Elimination:
 - For anti-elimination: The reaction is quenched with an acid (e.g., acetic acid or dilute HCl) at low temperature and then warmed to room temperature.
 - For syn-elimination: A base (e.g., sodium hydride or potassium hydride) is added to the reaction mixture, which is then typically heated to effect elimination.
- Work-up and Purification: The reaction is worked up with an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the resulting α,β -unsaturated nitrile is purified by chromatography or distillation.

Characterization

Accurate characterization of **(Trimethylsilyl)acetonitrile** is crucial for its effective use. The following spectroscopic data are characteristic of this compound.

- ^1H NMR (in CDCl_3): The proton NMR spectrum is simple, showing a sharp singlet at approximately 0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group, and a singlet at around 1.5 ppm for the two protons of the methylene group adjacent to the nitrile.[8]
- ^{13}C NMR (in CDCl_3): The carbon NMR spectrum will display a signal for the methyl carbons of the TMS group near -1.0 ppm, a signal for the methylene carbon, and a signal for the nitrile carbon in the characteristic downfield region.
- IR Spectroscopy: The infrared spectrum prominently features a sharp, strong absorption band around 2250 cm^{-1} , which is characteristic of the $\text{C}\equiv\text{N}$ stretching vibration.[9]

Safety and Handling

(Trimethylsilyl)acetonitrile is a flammable liquid and is toxic if inhaled, in contact with skin, or if swallowed.[3] It can cause skin and serious eye irritation.[3]

- Handling: Always handle **(Trimethylsilyl)acetonitrile** in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Peterson Olefination | NROChemistry [nrochemistry.com]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide for Synthetic Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092778#trimethylsilyl-acetonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com